Methyl 2-((1-(1-(thiophen-2-yl)cyclopentanecarbonyl)pyrrolidin-3-yl)thio)acetate
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Overview
Description
Thiophene is a five-membered heterocyclic compound that contains one sulfur atom . It is aromatic, as indicated by its extensive substitution reactions . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . The Gewald reaction, for example, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis
Thiophene consists of a planar five-membered ring . In most of its reactions, it resembles benzene .Chemical Reactions Analysis
Thiophene undergoes extensive substitution reactions due to its aromatic nature .Physical and Chemical Properties Analysis
Thiophene is a colorless liquid with a benzene-like odor . It has a molecular mass of 84.14 g/mol, a density of 1.051 g/mL, and a melting point of -38 °C .Scientific Research Applications
Synthesis and Material Applications
One study describes the synthesis and characterization of soluble conducting polymers, highlighting the role of thiophene derivatives in creating materials with potential electrochromic device applications. These polymers were analyzed for their electrochemical properties, indicating their suitability for use in devices requiring adjustable optical properties (Variş et al., 2006). This research suggests that Methyl 2-((1-(1-(thiophen-2-yl)cyclopentanecarbonyl)pyrrolidin-3-yl)thio)acetate could similarly be investigated for its electrochemical properties and potential in electronic applications.
Chemical Synthesis and Characterization
Another relevant study involves the multicomponent synthesis of substituted tetrahydroquinoline derivatives, demonstrating the versatility of thiophene derivatives in synthesizing complex heterocyclic compounds (Dyachenko et al., 2015). These compounds have various applications, including pharmaceuticals and materials science, indicating a potential area of research for this compound in the synthesis of novel heterocyclic compounds with unique properties.
Mechanism of Action
While the specific mechanism of action for “Methyl 2-((1-(1-(thiophen-2-yl)cyclopentanecarbonyl)pyrrolidin-3-yl)thio)acetate” is not available, thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Future Directions
Properties
IUPAC Name |
methyl 2-[1-(1-thiophen-2-ylcyclopentanecarbonyl)pyrrolidin-3-yl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3S2/c1-21-15(19)12-23-13-6-9-18(11-13)16(20)17(7-2-3-8-17)14-5-4-10-22-14/h4-5,10,13H,2-3,6-9,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDXZBKKZLFUTCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1CCN(C1)C(=O)C2(CCCC2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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